molecular formula C19H18ClF6N5O3S B2559066 2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide CAS No. 2061727-96-4

2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide

Cat. No. B2559066
CAS RN: 2061727-96-4
M. Wt: 545.89
InChI Key: KVBXVAYVCZSHJU-UHFFFAOYSA-N
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Description

The compound “2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyridine ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl groups, and the amide group. The spatial configuration of the carbon atoms connected to the pyridine ring plays an important role in the compound’s properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of the pyridine ring, the trifluoromethyl groups, and the amide group. For example, the pyridine ring could participate in electrophilic substitution reactions, while the amide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and reactivity .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. Specifically, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, given its structural affinity to these active molecules.

Anti-inflammatory Applications

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with enhanced anti-inflammatory properties.

Anticancer Potential

The structural motif of trifluoromethylpyridines, as found in the compound, is a key feature in many pharmaceutical ingredients with biological activities, including anticancer properties . The compound could serve as a scaffold for developing new anticancer agents.

Agricultural Chemical Applications

Trifluoromethylpyridine derivatives are widely used in the protection of crops from pests. The compound could be utilized in the synthesis of new agrochemicals, leveraging the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Antimicrobial and Antitubercular Effects

Indole derivatives are known for their antimicrobial and antitubercular activities . The compound could be explored for its potential use in treating bacterial infections, including tuberculosis.

Antidiabetic and Antimalarial Uses

The broad spectrum of biological activities of indole derivatives also extends to antidiabetic and antimalarial effects . Research into the compound’s applications could lead to the development of novel treatments for diabetes and malaria.

Safety and Hazards

Based on the safety data sheet for a related compound, 3-Amino-2-chloro-5-(trifluoromethyl)pyridine, it can be inferred that this compound may be harmful if swallowed and may cause harm to aquatic life with long-lasting effects .

Future Directions

The future directions for research on this compound could include further studies to elucidate its mechanism of action, as well as investigations into its potential applications in chemical synthesis or as a pharmaceutical compound .

properties

IUPAC Name

2-amino-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-[4-(trifluoromethylsulfonyl)piperazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF6N5O3S/c20-14-7-11(18(21,22)23)9-28-16(14)10-29-17(32)13-8-12(1-2-15(13)27)30-3-5-31(6-4-30)35(33,34)19(24,25)26/h1-2,7-9H,3-6,10,27H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBXVAYVCZSHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)N)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF6N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide

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